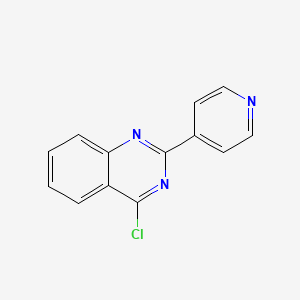
4-Chloro-2-pyridin-4-ylquinazoline
Cat. No. B1608516
Key on ui cas rn:
6484-27-1
M. Wt: 241.67 g/mol
InChI Key: RWUSMOWAZASBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07763627B2
Procedure details


2-Pyridin-4-ylquinazolin-4(3H)-one (1 mmol) and PCl5 (1.5 mmol) were suspended in POCl3 (12 mmol). The reaction mixture was brought to reflux over 4 h. The solvent was concentrated to dryness and the amorphous residue was partitioned with ethyl acetate and ice water. The aqueous layer was extracted with additional ethyl acetate and the combined organic layers were washed with 10% Na2CO3 and brine and dried over magnesium sulfate. The filtrate was concentrated and dried in vacuo to afford the desired product as a brown solid. (60% yield). 1H NMR (400 MHz, d6-DMSO): δ 8.84 (d, 2H), 8.36 (d, 2H), 8.12 (m, 2H), 7.88 (m, 2H). MS (EI) for C13H8ClN3: 242 (MH+).



Name
Yield
60%
Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[NH:16][C:15](=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)=[CH:3][CH:2]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:19].O=P(Cl)(Cl)Cl>>[Cl:19][C:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[C:7]([C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[N:16]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)C1=NC2=CC=CC=C2C(N1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
12 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over 4 h
|
|
Duration
|
4 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the amorphous residue was partitioned with ethyl acetate and ice water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with additional ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with 10% Na2CO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC2=CC=CC=C12)C1=CC=NC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 60% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
